3-Methylisoquinoline N-oxide
Overview
Description
3-Methylisoquinoline N-oxide is a chemical compound . It has a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol. It is also known as Isoquinoline, 3-methyl- .
Synthesis Analysis
A highly efficient method for the synthesis of isoquinolines and isoquinoline N-oxides involves a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol is performed under simple and mild conditions without the need for organic solvents, additives, or ligands .
Molecular Structure Analysis
The molecular structure of 3-Methylisoquinoline N-oxide is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Quinolines and isoquinolines, including 3-Methylisoquinoline N-oxide, are known to undergo various chemical reactions . For example, quinoline N-oxide can be substituted on the pyridine ring by NO2 when nitrated with H2SO4/HNO3 at 60-100 ºC .
Physical And Chemical Properties Analysis
3-Methylisoquinoline has a molecular weight of 143.1852 . It is a stable liquid with a boiling point of 237 °C . It is frequently used in the laboratory as a basic high-boiling solvent .
Scientific Research Applications
Complex Formation with Metals : 3-Methylisoquinoline N-oxide has been shown to form complexes with various 3d metal perchlorates. The steric hindrance from its methyl substituent plays a significant role in stabilizing these complexes (Speca et al., 1979).
Oxidation of Aromatic N-heterocyclic Compounds : A study demonstrated that Verticillium sp. GF39 cells could oxidize 1-methylisoquinoline to 1-methylisoquinoline N-oxide, with a high molar conversion yield. This finding indicates potential applications in bio-oxidation processes (Mitsukura et al., 2013).
Redox Reactions and Cyclisation : Research has shown that 3,4-Dimethoxy-NN-dimethylphenethylamine N-oxide reacts with iron(II) ions, leading to various products through redox reactions and cyclisation. This highlights the compound's reactivity and potential for synthesizing complex molecules (Smith et al., 1970).
Antimicrobial and Antitumor Activities : Isoquinoline N-oxides alkaloids, including 3-Methylisoquinoline N-oxide, have exhibited antimicrobial, antibacterial, and antitumor activities. This review emphasizes their importance in drug discovery (Dembitsky et al., 2015).
Nitrone Cycloadditions : A study on 3,4-Dihydroisoquinoline N-oxide revealed its ability to undergo cycloaddition reactions, providing insights into the stereoselectivity of such reactions (Tanaka et al., 1996).
Electronic State Effects on Methyl Torsion : Spectroscopic studies on 3-methylisoquinoline showed the impact of methyl substitution on its excited-state behavior. This research is crucial for understanding the photochemical properties of such compounds (Sinha et al., 2012).
Reactions with Acetic Anhydride : The reaction mechanism of 1-methylisoquinoline N-oxides with acetic anhydride has been studied, revealing complex kinetic behavior and rate-determining steps (Tamagaki et al., 1970).
Novel Synthesis Methods : Research has developed new methods for synthesizing 3-methylisoquinolines, demonstrating the compound's utility in organic synthesis (Chen et al., 2021).
Pyrolo[2,1-a]isoquinolines Synthesis : The synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines by rearrangement of 5-methyleneisoxazolidines, obtained from 1-methyl- and 1-(substituted methyl)isoquinoline N-oxides, highlights the synthetic versatility of these compounds (Zhao & Eguchi, 1997).
Isolation from Natural Sources : A study isolated a new dihydroisoquinoline-N-oxide alkaloid from the seeds of Calycotome villosa, suggesting the occurrence of these compounds in nature and their potential pharmacological relevance (Elkhamlichi et al., 2017).
Antineoplastic Activities : Isoquinoline-1-carboxaldehyde thiosemicarbazones, derived from 3-Methylisoquinoline N-oxide, have been synthesized and evaluated for their antineoplastic activity, showing promising results against L1210 leukemia in mice (Liu et al., 1995).
Rh(III)-Catalyzed Synthesis : A Rh(III)-catalyzed method for synthesizing multisubstituted isoquinoline and pyridine N-oxides, involving C-H activation, has been developed. This method could be used to generate 3-Methylisoquinoline N-oxide derivatives under mild conditions (Shi et al., 2013).
Carcinogenicity Studies : Research on the neoplastic transformation of human diploid fibroblast cells by chemical carcinogens, including nitroquinoline oxides, highlights the importance of understanding the biological impacts of such compounds (Kakunaga, 1978).
Safety And Hazards
Future Directions
While specific future directions for 3-Methylisoquinoline N-oxide are not well-documented, isoquinolines and their derivatives have attracted tremendous attention in recent years due to their widespread occurrence in many natural products, pharmaceuticals, organic materials, and chiral ligands . This suggests potential future research and applications in these areas.
properties
IUPAC Name |
3-methyl-2-oxidoisoquinolin-2-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEXQKZNRLDUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=[N+]1[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343244 | |
Record name | 3-Methylisoquinoline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoquinoline N-oxide | |
CAS RN |
14548-00-6 | |
Record name | 3-Methylisoquinoline N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylisoquinoline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLISOQUINOLIN-2-IUM-2-OLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3R86GGQ6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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